In Vivo Antitumor Superiority in Ehrlich Ascites Carcinoma Model
Among the three diterpenoid types isolated from Rabdosia trichocarpa, the trichorabdal-type exhibited the highest antitumor activity against Ehrlich ascites carcinoma in mice, surpassing both the enmein-type and oridonin-type classes [1]. The potent activity was attributed to a synergistic increase arising from the presence of two active sites (α-methylene cyclopentanone and spirolactone aldehyde) in one molecule [2]. Notably, this synergistic effect was specific to the in vivo Ehrlich model; no corresponding synergy was observed in in vitro HeLa assays or in the P388 lymphocytic leukemia model [1].
| Evidence Dimension | Antitumor activity ranking against Ehrlich ascites carcinoma in mice (in vivo) |
|---|---|
| Target Compound Data | Trichorabdal-type diterpenoids: highest antitumor activity among the three classes tested |
| Comparator Or Baseline | Enmein-type and oridonin-type diterpenoids from the same plant source: lower antitumor activity |
| Quantified Difference | Trichorabdal-type > oridonin-type > enmein-type (rank order; exact T/C% values in original paper). Synergism of two active sites demonstrated specifically for trichorabdal-type in this model. |
| Conditions | In vivo Ehrlich ascites carcinoma model in mice; diterpenoids isolated from Rabdosia trichocarpa |
Why This Matters
Procurement of trichorabdal A rather than oridonin is essential for studies requiring maximal in vivo antitumor efficacy in Ehrlich ascites models, as the dual-pharmacophore synergy provides a mechanistic advantage not replicated by single-pharmacophore congeners.
- [1] Fuji K, Node M, Sai M, Fujita E, Takeda S, Unemi N. Terpenoids. LIII. Antitumor activity of trichorabdals and related compounds. Chem Pharm Bull (Tokyo). 1989 Jun;37(6):1472-6. doi: 10.1248/cpb.37.1472. PMID: 2776235. View Source
- [2] Fujita E, Nagao Y, Node M, Kaneko K, Nakazawa S, Kuroda H. Antitumor activity of diterpenoids, trichorabdals A, B, and C, and the related compounds: Synergism of two active sites. Chem Pharm Bull. 1983;31(4):1433-1436. doi: 10.1248/cpb.31.1433. View Source
